Ethyl (2-{[(3-nitrophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-{2-[(3-nitrobenzoyl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound that features a thiazole ring, a nitrobenzoyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(3-nitrobenzoyl)amino]-1,3-thiazol-4-yl}acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Nitrobenzoyl Group: The thiazole intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the nitrobenzoyl derivative.
Esterification: Finally, the compound is esterified with ethyl bromoacetate in the presence of a base like potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(3-nitrobenzoyl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid or sodium hydroxide.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products
Reduction: Formation of the corresponding amino derivative.
Hydrolysis: Formation of the carboxylic acid derivative.
Condensation: Formation of various carbon-carbon bonded products depending on the reactants used.
Scientific Research Applications
Ethyl 2-{2-[(3-nitrobenzoyl)amino]-1,3-thiazol-4-yl}acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or fungal infections.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(3-nitrobenzoyl)amino]-1,3-thiazol-4-yl}acetate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(3-nitrobenzoyl)amino]benzoate: Similar structure but lacks the thiazole ring.
Methyl 3-[(2-nitrobenzoyl)amino]benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 2-{2-[(3-nitrobenzoyl)amino]-1,3-thiazol-4-yl}acetate is unique due to the presence of the thiazole ring, which can impart different electronic and steric properties compared to similar compounds. This can lead to different reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H13N3O5S |
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Molecular Weight |
335.34 g/mol |
IUPAC Name |
ethyl 2-[2-[(3-nitrobenzoyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C14H13N3O5S/c1-2-22-12(18)7-10-8-23-14(15-10)16-13(19)9-4-3-5-11(6-9)17(20)21/h3-6,8H,2,7H2,1H3,(H,15,16,19) |
InChI Key |
AELBLOWMMYGHHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
solubility |
>50.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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